molecular formula C28H46O5 B1252353 Dolichosterone CAS No. 85797-15-5

Dolichosterone

Cat. No.: B1252353
CAS No.: 85797-15-5
M. Wt: 462.7 g/mol
InChI Key: CYPKCRFYMBXYBU-UHFFFAOYSA-N
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Description

Dolichosterone belongs to the class of organic compounds known as tetrahydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears four hydroxyl groups. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in a number of food items such as corn, pulses, hyacinth bean, and green bean. This makes this compound a potential biomarker for the consumption of these food products.

Scientific Research Applications

Agricultural Applications

Brassinosteroid Activity:
Dolichosterone has been identified as a bioactive brassinosteroid that influences plant growth. Research shows that this compound can enhance specific growth parameters in plants, such as leaf elongation and root development. For instance, in studies involving rice plants, this compound was found to rescue the dwarf phenotype in brassinosteroid-deficient mutants, indicating its role in promoting normal growth patterns .

Root Growth Inhibition:
In controlled experiments, this compound demonstrated the ability to inhibit root elongation in wild-type rice seedlings. This inhibitory effect was observed to be dose-dependent, with higher concentrations leading to more significant reductions in root length. Comparatively, while the effects of this compound were slightly less potent than those of castasterone (another brassinosteroid), it still exhibited considerable biological activity .

Lamina Joint Bending:
this compound has also been shown to enhance the lamina joint bending angle in rice plants. This response is indicative of its effectiveness in promoting physiological responses associated with growth regulation .

Physiological Studies

Molecular Regulation:
Research into the molecular mechanisms of this compound has revealed its involvement in various biochemical pathways within plants. Specifically, studies have indicated that this compound acts as a substrate for enzymes involved in brassinosteroid biosynthesis, contributing to the overall hormonal balance within the plant system .

Case Study: Rice Mutants
A notable study examined the effects of this compound on different rice mutants lacking functional brassinosteroid pathways. The results showed that this compound could partially restore normal phenotypic traits, confirming its role as an active brassinosteroid .

Potential Therapeutic Applications

While primarily studied for its agricultural benefits, there is emerging interest in the potential therapeutic applications of this compound. As a member of the brassinosteroid family, it may possess properties that could be harnessed for medicinal purposes, particularly in areas related to growth regulation and cellular signaling.

Data Table: Summary of this compound Applications

Application AreaEffect/OutcomeReference
Agricultural GrowthEnhances leaf elongation and root development
Root Growth InhibitionDose-dependent inhibition of root elongation
Lamina Joint BendingIncreases bending angle in rice
Molecular RegulationInvolvement in brassinosteroid biosynthesis
Therapeutic PotentialPossible applications in growth regulationEmerging Research

Properties

CAS No.

85797-15-5

Molecular Formula

C28H46O5

Molecular Weight

462.7 g/mol

IUPAC Name

17-(3,4-dihydroxy-6-methyl-5-methylideneheptan-2-yl)-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C28H46O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14,16-21,23-26,30-33H,3,7-13H2,1-2,4-6H3

InChI Key

CYPKCRFYMBXYBU-UHFFFAOYSA-N

SMILES

CC(C)C(=C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O

Canonical SMILES

CC(C)C(=C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O

melting_point

233-237°C

physical_description

Solid

Synonyms

dolichosterone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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